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Compound of Interest

Compound Name: (2-amino-5-nitrophenyl)methanol

Cat. No.: B1274163

Abstract

This technical guide provides a detailed spectroscopic analysis of (2-amino-5-
nitrophenyl)methanol (CAS No. 77242-30-9), a key chemical intermediate. This document is
intended for researchers, scientists, and professionals in drug development, offering a
centralized resource for its structural characterization through proton nuclear magnetic
resonance (*H NMR), carbon-13 nuclear magnetic resonance (33C NMR), and infrared (IR)
spectroscopy. Due to the limited availability of complete, publicly accessible experimental
spectra, this guide combines available experimental data with predictive analysis and
comparisons to analogous structures to provide a robust and scientifically grounded
characterization.

Introduction

(2-amino-5-nitrophenyl)methanol, also known as 2-amino-5-nitrobenzyl alcohol, is a
substituted aromatic compound with significant potential in organic synthesis, serving as a
versatile building block for various pharmaceutical and materials science applications. The
presence of three distinct functional groups—an amino group, a nitro group, and a
hydroxymethyl group—on the benzene ring imparts a unique reactivity profile, making it a
valuable precursor for the synthesis of more complex molecules.
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Accurate structural elucidation and purity assessment are paramount in any chemical
synthesis. Spectroscopic techniques such as NMR and IR spectroscopy are indispensable
tools for achieving this. This guide offers an in-depth analysis of the expected and observed
spectroscopic data for (2-amino-5-nitrophenyl)methanol, providing a foundational
understanding for researchers working with this compound.

Molecular Structure and Functional Groups

The molecular structure of (2-amino-5-nitrophenyl)methanol is foundational to understanding
its spectroscopic properties. The key structural features are:

Aromatic Ring: A benzene ring substituted at positions 1, 2, and 5.

Amino Group (-NH2): An electron-donating group at position 2.

Nitro Group (-NO2): A strong electron-withdrawing group at position 5.

Hydroxymethyl Group (-CH20H): A primary alcohol substituent at position 1.

The interplay of the electronic effects of these substituents significantly influences the chemical
environment of each proton and carbon atom, which is reflected in the NMR spectra. Similarly,

the characteristic vibrational modes of these functional groups are readily identifiable in the IR

spectrum.

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality NMR and IR
spectra for a compound such as (2-amino-5-nitrophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen
framework of a molecule. A deuterated solvent is used to avoid interference from solvent
protons in the *H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard due
to its chemical inertness and single, sharp signal at O ppm.

Protocol:
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o Sample Preparation: Dissolve approximately 5-10 mg of (2-amino-5-nitrophenyl)methanol
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

o

[¢]

Acquire *H and 3C NMR spectra on a 400 MHz (or higher) spectrometer.

[e]

For *H NMR, a typical spectral width of -2 to 12 ppm is used.

[e]

For 13C NMR, a spectral width of 0 to 200 ppm is generally sufficient.

o

The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation at specific wavenumbers corresponding to the
vibrational frequencies of different bonds. The Attenuated Total Reflectance (ATR) technique is
a common and convenient method for solid and liquid samples.

Protocol:

o Sample Preparation: Place a small amount of solid (2-amino-5-nitrophenyl)methanol
directly onto the ATR crystal.

o Data Acquisition:
o Apply pressure to ensure good contact between the sample and the crystal.
o Record a background spectrum of the clean, empty ATR crystal.

o Record the sample spectrum in the mid-infrared range (typically 4000-400 cm™1).
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o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

Spectroscopic Data and Interpretation
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in (2-
amino-5-nitrophenyl)methanol.

Table 1: Experimental IR Spectroscopic Data

Functional Group . .
Wavenumber (cm—?) . Vibrational Mode
Assignment

3365 N-H Asymmetric Stretch (Amine)
2918 C-H Stretch (Aromatic)

1612 c=C Stretch (Aromatic)

1528 N-O Asymmetric Stretch (Nitro)
1345 N-O Symmetric Stretch (Nitro)
1239 C-N Stretch (Aromatic Amine)
1051 C-O Stretch (Primary Alcohol)

755 C-H Out-of-Plane Bend (Aromatic)

Data sourced from ChemicalBook, while noting the inconsistencies in their other provided data,
these IR values are chemically plausible for the proposed structure.[1]

Interpretation:

o The prominent broad band at 3365 cm~1 is characteristic of the N-H stretching vibrations of
the primary amine. The O-H stretch of the alcohol is likely overlapping in this region.

e The peak at 2918 cm~1 corresponds to the C-H stretching of the aromatic ring.
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e The absorption at 1612 cm~! is attributed to the C=C stretching vibrations within the benzene
ring.

e The strong absorptions at 1528 cm~! and 1345 cm~1 are characteristic of the asymmetric
and symmetric stretching vibrations of the nitro group, respectively.

e The peak at 1239 cm~1 is indicative of the C-N stretching of the aromatic amine.
e The absorption at 1051 cm~1 corresponds to the C-O stretching of the primary alcohol.

e The peak at 755 cm~1 is due to the out-of-plane C-H bending of the substituted benzene
ring.

'H NMR Spectroscopy

While a complete, verified experimental tH NMR spectrum is not readily available, the expected
chemical shifts and coupling patterns can be predicted based on the molecular structure and
data from analogous compounds.

Table 2: Predicted *H NMR Spectroscopic Data

Predicted Chemical Shift

Multiplicity Assignment
(3) ppm
~8.0 d H-6
~7.8 dd H-4
~6.8 d H-3
~4.8 S -CH20H
~4.5 (broad) s -NH:z
~2.0 (broad) S -OH

Interpretation:

e Aromatic Protons: The aromatic region is expected to show three signals corresponding to
the three protons on the benzene ring.
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o H-6: This proton is ortho to the electron-withdrawing nitro group and is expected to be the
most deshielded, appearing as a doublet.

o H-4: This proton is ortho to the nitro group and meta to the amino group, appearing as a
doublet of doublets.

o H-3: This proton is ortho to the electron-donating amino group and will be the most
shielded of the aromatic protons, appearing as a doublet.

o Methylene Protons (-CH20H): The two protons of the hydroxymethyl group are expected to
appear as a singlet.

e Amino Protons (-NHz): The two protons of the amino group will likely appear as a broad
singlet. The chemical shift can vary depending on the solvent and concentration.

» Hydroxyl Proton (-OH): The hydroxyl proton will also likely appear as a broad singlet, and its
chemical shift is highly dependent on solvent, concentration, and temperature.

3C NMR Spectroscopy

Similar to the *H NMR, a complete, verified experimental 23C NMR spectrum is not available.
The predicted chemical shifts are presented below.

Table 3: Predicted 3C NMR Spectroscopic Data

Predicted Chemical Shift (0) ppm Assignment
~150 C-2

~140 C-5

~130 C-1

~125 C-6

~115 C-4

~110 C-3

~64 -CH20H
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Interpretation:

» Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring
due to the lack of symmetry.

o C-2 and C-5: The carbons directly attached to the amino and nitro groups, respectively,
will be significantly affected by their electronic effects and will appear at the extremes of
the aromatic region. C-2 (attached to -NHz) will be shielded, while C-5 (attached to -NO2)
will be deshielded.

o C-1, C-3, C-4, and C-6: The remaining four aromatic carbons will have chemical shifts
influenced by their proximity to the substituents.

o Methylene Carbon (-CH20H): The carbon of the hydroxymethyl group is expected to appear
in the aliphatic region, typically around 60-65 ppm.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
(2-amino-5-nitrophenyl)methanol.

Spectroscopic Analysis Data Processing & Interpretation

Sample Preparation (:)—p IR Spectrum
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion
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This technical guide provides a comprehensive overview of the spectroscopic data for (2-
amino-5-nitrophenyl)methanol. While a complete set of experimentally verified spectra is not
currently available in the public domain, this guide offers a robust framework for the
characterization of this compound. The provided IR data, coupled with the predicted *H and 13C
NMR spectra, offers a detailed and scientifically sound basis for the structural elucidation of (2-
amino-5-nitrophenyl)methanol. Researchers and scientists can utilize this guide as a
reference for confirming the identity and purity of their synthesized material, ensuring the
integrity of their subsequent research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

